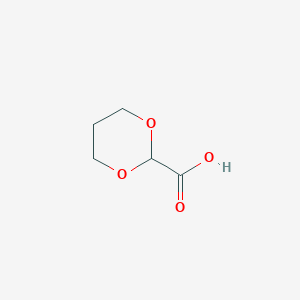

1,3-Dioxane-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dioxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c6-4(7)5-8-2-1-3-9-5/h5H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWWNXOSDUHYFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204527-26-4 | |

| Record name | 1,3-dioxane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: Navigating the Chemical Landscape of 1,3-Dioxane Carboxylic Acids

An In-depth Technical Guide to 1,3-Dioxane-2-carboxylic Acid and its Ethyl Ester Derivative (CAS 90392-05-5)

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the chemistry of 1,3-dioxane-2-carboxylic acid, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. It is crucial to begin with a clarification regarding its Chemical Abstracts Service (CAS) number. The specified CAS number, 90392-05-5, is authoritatively assigned to ethyl 1,3-dioxane-2-carboxylate , the ethyl ester of the target molecule.[1] While dedicated literature on the free carboxylic acid is sparse, this guide will provide a comprehensive examination of its readily available ethyl ester, including its synthesis, properties, and, most importantly, its conversion to the desired 1,3-dioxane-2-carboxylic acid. Furthermore, we will explore the broader significance of the 1,3-dioxane scaffold in the realm of drug discovery and development.

I. Ethyl 1,3-Dioxane-2-carboxylate: A Profile

Ethyl 1,3-dioxane-2-carboxylate serves as a stable and accessible precursor to the corresponding carboxylic acid. Its chemical and physical properties are summarized below.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 90392-05-5 | [1] |

| Molecular Formula | C₇H₁₂O₄ | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Room Temperature | |

| InChI Key | XGUQXVJIBJLCQY-UHFFFAOYSA-N |

Synthesis of Ethyl 1,3-Dioxane-2-carboxylate

A common route to 1,3-dioxane-2-carboxylates involves the condensation of a cyanide source with a 2-alkoxy-1,3-dioxane, followed by hydrolysis.[2] This method provides a high yield of the desired product.

Experimental Protocol: Synthesis of a 1,3-Dioxane-2-carboxylate Derivative

This protocol is adapted from a general method for the synthesis of 1,3-dioxane-2-carboxylates.[2]

-

Step 1: Acetal Formation. A 1,3-diol is reacted with an orthoester (e.g., triethyl orthoformate) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in an appropriate solvent like dichloromethane at room temperature to form the corresponding 2-alkoxy-1,3-dioxane.

-

Step 2: Cyanide Condensation. The formed 2-alkoxy-1,3-dioxane is then reacted with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF₃•OEt₂) in dichloromethane at room temperature. This step introduces the nitrile group at the 2-position.

-

Step 3: Hydrolysis to the Ester. The resulting 2-cyano-1,3-dioxane is subsequently hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or its ester. For the ethyl ester, the hydrolysis would be performed in the presence of ethanol.

Rationale Behind Experimental Choices:

-

The use of an orthoester and an acid catalyst in the first step is a standard and efficient method for the formation of the cyclic acetal (1,3-dioxane).

-

TMSCN is a widely used and effective source of nucleophilic cyanide. The Lewis acid catalyst, BF₃•OEt₂, activates the 2-alkoxy-1,3-dioxane for nucleophilic attack by the cyanide.

-

The final hydrolysis step converts the nitrile to the desired carboxylate functional group. The choice of acidic or basic conditions can be tailored to the specific substrate and desired product (the free acid or the ester).

Workflow for the Synthesis of a 1,3-Dioxane-2-carboxylate Derivative

Caption: Synthesis of 1,3-Dioxane-2-carboxylate Derivatives.

Safety and Handling of Ethyl 1,3-Dioxane-2-carboxylate

Based on available safety data, ethyl 1,3-dioxane-2-carboxylate is associated with the following hazards:

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

II. From Ester to Acid: The Hydrolysis Pathway

The conversion of ethyl 1,3-dioxane-2-carboxylate to 1,3-dioxane-2-carboxylic acid is achieved through ester hydrolysis. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis

The ester is heated under reflux with a dilute mineral acid, such as hydrochloric or sulfuric acid. This reaction is reversible, so an excess of water (from the dilute acid) is used to drive the equilibrium towards the products.[3]

Base-Catalyzed Hydrolysis (Saponification)

This method involves heating the ester with a dilute alkali, such as sodium hydroxide. The reaction is essentially irreversible as the carboxylate salt is formed. To obtain the free carboxylic acid, the resulting solution is acidified with a strong acid after the initial reaction is complete.[3] This method is often preferred for its irreversibility and the ease of separating the products.

Proposed Protocol for the Hydrolysis of Ethyl 1,3-Dioxane-2-carboxylate

-

Step 1: Saponification. Ethyl 1,3-dioxane-2-carboxylate is dissolved in a suitable solvent (e.g., ethanol) and an aqueous solution of sodium hydroxide is added. The mixture is heated to reflux until the reaction is complete (monitored by TLC).

-

Step 2: Work-up and Isolation of the Carboxylate Salt. After cooling, the solvent is removed under reduced pressure. The resulting sodium 1,3-dioxane-2-carboxylate salt can be isolated if desired.

-

Step 3: Acidification. The crude salt is dissolved in water and cooled in an ice bath. A strong acid (e.g., dilute HCl) is added dropwise with stirring until the solution is acidic (pH < 2), leading to the precipitation of the free 1,3-dioxane-2-carboxylic acid.

-

Step 4: Purification. The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Rationale Behind Experimental Choices:

-

Base-catalyzed hydrolysis is chosen for its irreversibility, which generally leads to higher yields compared to the reversible acid-catalyzed method.

-

The use of an ice bath during acidification is to control the exothermicity of the neutralization reaction and to minimize the solubility of the carboxylic acid product, thereby maximizing its precipitation.

-

Washing the final product with cold water removes any remaining inorganic salts.

Workflow for the Hydrolysis of Ethyl 1,3-Dioxane-2-carboxylate

Caption: Hydrolysis of Ethyl Ester to Carboxylic Acid.

III. The 1,3-Dioxane Scaffold: A Privileged Structure in Drug Discovery

The 1,3-dioxane ring system, and the closely related 1,3-dioxolane, are considered "privileged structures" in medicinal chemistry. Their presence in a molecule can significantly influence its biological activity.

Key Roles in Drug Development:

-

Protecting Groups: The primary application of 1,3-dioxanes in organic synthesis is the protection of carbonyl compounds (aldehydes and ketones) and 1,3-diols.[2] Their stability under basic, reductive, and oxidative conditions, coupled with their lability towards acids, makes them invaluable in multi-step syntheses of complex drug molecules.[2]

-

Bioactive Moieties: The 1,3-dioxane and 1,3-dioxolane rings are integral components of numerous natural products and synthetic drugs, contributing to a wide range of biological activities, including anticancer, antifungal, antiviral, and antibacterial properties.[4][5] The two oxygen atoms in the ring can act as hydrogen bond acceptors, enhancing the interaction between the drug molecule and its biological target.[4]

-

Modulators of Drug Resistance: Novel derivatives of 1,3-dioxane and 1,3-dioxolane have been synthesized and shown to be effective modulators in overcoming multidrug resistance (MDR) in cancer cells, a major hurdle in chemotherapy.[6] Some of these new structures exhibit better effects than established MDR modulators.[6]

-

Receptor Ligands: The 1,3-dioxane scaffold has been utilized in the design of ligands for various receptors, including sigma (σ) receptors and NMDA receptors, which are targets for treating pain and neurodegenerative diseases.[7]

The Role of the 1,3-Dioxane Scaffold in Drug Design

Sources

- 1. 1,3-Dioxane-2-carboxylic acid ethyl ester | C7H12O4 | CID 19373168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Solubility of 1,3-dioxane-2-carboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility of 1,3-Dioxane-2-Carboxylic Acid in Organic Solvents

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 1,3-dioxane-2-carboxylic acid in various organic solvents. Recognizing the scarcity of publicly available empirical data for this specific compound, this document emphasizes the foundational concepts of solubility, the influence of molecular structure, and the practical application of established experimental techniques. It is designed to equip researchers in drug development and chemical synthesis with the necessary tools to accurately measure and interpret the solubility of this and structurally related compounds. The guide details robust protocols for solubility determination, discusses the impact of solvent properties, and outlines analytical methods for quantification, thereby providing a self-validating framework for solubility studies.

Introduction: The Role of Solubility in Scientific Research

Solubility is a critical physicochemical parameter in numerous scientific disciplines, including pharmaceutical development, chemical engineering, and environmental science. For drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) in organic solvents is fundamental for designing effective purification processes, developing suitable formulations, and ensuring bioavailability. 1,3-Dioxane-2-carboxylic acid, a heterocyclic compound featuring both a dioxane ring and a carboxylic acid functional group, presents a unique solubility profile that warrants detailed investigation. This guide aims to provide a thorough understanding of the factors governing its solubility and the methods to quantify it.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. The solubility of 1,3-dioxane-2-carboxylic acid is influenced by the interplay of its distinct structural features: the polar carboxylic acid group and the moderately polar 1,3-dioxane ring.

The Influence of the Carboxylic Acid Group

The carboxylic acid moiety is capable of strong hydrogen bonding, both as a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). This allows for strong interactions with polar and protic solvents. In fact, lower-molecular-weight carboxylic acids are often soluble in water due to this hydrogen bonding capability.[1][2][3] As the carbon chain length increases, the nonpolar character of the molecule becomes more dominant, leading to decreased water solubility.[2]

Carboxylic acids can also form stable hydrogen-bonded dimers in nonpolar solvents, which can influence their solubility behavior.[2][4]

The Role of the 1,3-Dioxane Ring

The 1,3-dioxane component of the molecule is a cyclic ether. Ethers are polar molecules due to the C-O-C bond angle and can act as hydrogen bond acceptors. This contributes to the overall polarity of the molecule and its potential to interact with a range of solvents. The parent compound, 1,3-dioxane, is a colorless liquid.[5] The presence of this ring system adds a degree of rigidity to the molecule.

Predicting Solubility in Different Solvent Classes

Based on its structure, the solubility of 1,3-dioxane-2-carboxylic acid in various organic solvents can be predicted as follows:

-

Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol): High solubility is expected due to the ability of both the solute and solvent to engage in hydrogen bonding.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): Good solubility is anticipated.[6] The carbonyl group in solvents like acetone and ethyl acetate can act as a strong hydrogen bond acceptor for the carboxylic acid's hydroxyl group.[7] Lewis-base solvents, in general, tend to show increased solubility for carboxylic acids.[7]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected. The polar nature of the carboxylic acid and dioxane groups will have weak interactions with nonpolar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility may be observed, as these solvents have some polarity.

It is also noteworthy that the presence of even small amounts of water in organic solvents can significantly increase the solubility of carboxylic acids.[7][8]

The following diagram illustrates the key molecular interactions influencing solubility.

Caption: Intermolecular forces governing the solubility of 1,3-dioxane-2-carboxylic acid.

Experimental Determination of Solubility

Given the lack of specific solubility data for 1,3-dioxane-2-carboxylic acid, empirical determination is essential. The following section outlines a robust, self-validating protocol for this purpose.

Materials and Equipment

-

Solute: High-purity 1,3-dioxane-2-carboxylic acid

-

Solvents: HPLC-grade or equivalent purity organic solvents

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

-

Equilibrium Solubility Determination Protocol (Stirred-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 1,3-dioxane-2-carboxylic acid to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate phase separation.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. To avoid aspirating any solid particles, it is advisable to use a syringe filter.

-

Dilution: Accurately dilute the collected sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method to determine the concentration of the dissolved solute.

The following diagram outlines the experimental workflow.

Caption: Workflow for equilibrium solubility determination.

Analytical Quantification

Accurate quantification of the dissolved solute is paramount. The choice of analytical technique depends on the properties of the analyte and the solvent.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for quantifying organic acids. A suitable reversed-phase column (e.g., C18) with an appropriate mobile phase (e.g., a buffered aqueous solution with acetonitrile or methanol) can be used.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique, especially for volatile compounds. Derivatization of the carboxylic acid may be necessary to improve its volatility and chromatographic behavior. GC-MS offers high sensitivity and specificity.[9][10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can also be used to determine concentration by integrating the signal of the analyte against a known concentration of an internal standard.

A validated analytical method should demonstrate linearity, accuracy, precision, and specificity.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Tabulated Solubility Data

| Organic Solvent | Solvent Class | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Methanol | Polar Protic | High | To be determined |

| Ethanol | Polar Protic | High | To be determined |

| Acetone | Polar Aprotic | Good | To be determined |

| Acetonitrile | Polar Aprotic | Good | To be determined |

| Ethyl Acetate | Polar Aprotic | Good | To be determined |

| Dichloromethane | Chlorinated | Moderate | To be determined |

| Toluene | Nonpolar | Low | To be determined |

| Hexane | Nonpolar | Low | To be determined |

Factors Influencing Experimental Results

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is measured.

-

Purity of Solute and Solvent: Impurities can affect the measured solubility. Using high-purity materials is essential for accurate results.

-

Polymorphism: The crystalline form of the solute can have a significant impact on its solubility. It is important to characterize the solid form used in the experiments.

Conclusion

References

-

Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

-

Various Authors. (n.d.). Studies of solubility of dicarboxilic acid mixtures in organic solvents. ResearchGate. Retrieved February 23, 2026, from [Link]

-

THASVIN OFFICIAL NETWORK. (n.d.). Chemistry Lab Report 4. Scribd. Retrieved February 23, 2026, from [Link]

-

Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. OSTI.GOV. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Dioxolane-2-carboxylic acid. PubChem. Retrieved February 23, 2026, from [Link]

-

Unknown Author. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Retrieved February 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Dioxane-2-carboxylic acid ethyl ester. PubChem. Retrieved February 23, 2026, from [Link]

-

Rankers. (n.d.). Carboxylic acids and Their derivatives. Retrieved February 23, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1,4-dioxane-2-carboxylic Acid Properties. Retrieved February 23, 2026, from [Link]

-

Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Retrieved February 23, 2026, from [Link]

- Google Patents. (n.d.). US8263788B2 - Method for the production of 1,3-dioxolane-2-ones and carboxylic acid esters by means of transacylation in basic reaction conditions.

-

Wikipedia. (n.d.). 1,3-Dioxane. Retrieved February 23, 2026, from [Link]

-

Eurofins. (n.d.). Analytical Method Summaries. Retrieved February 23, 2026, from [Link]

-

Clark, J. (n.d.). an introduction to carboxylic acids. Chemguide. Retrieved February 23, 2026, from [Link]

-

Unknown Author. (n.d.). Chapter 13 Carboxylic Acids. Retrieved February 23, 2026, from [Link]

-

Michigan State University. (n.d.). Carboxylic Acid Reactivity. Retrieved February 23, 2026, from [Link]

-

Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4880. [Link]

-

New York State Department of Health. (n.d.). Analytical Method Performance Guidelines for Personal Care and Cleaning Products Containing 1,4-Dioxane. Retrieved February 23, 2026, from [Link]

-

Kiani, M., & Aminian, A. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. [Link]

-

Interstate Technology & Regulatory Council. (n.d.). 4. Sampling and Analysis. Retrieved February 23, 2026, from [Link]

Sources

- 1. myrankers.com [myrankers.com]

- 2. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 5. 1,3-Dioxane - Wikipedia [en.wikipedia.org]

- 6. US8263788B2 - Method for the production of 1,3-dioxolane-2-ones and carboxylic acid esters by means of transacylation in basic reaction conditions - Google Patents [patents.google.com]

- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]

- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 10. dtsc.ca.gov [dtsc.ca.gov]

- 11. 14d-1.itrcweb.org [14d-1.itrcweb.org]

Technical Guide: pKa Profiling of 1,3-Dioxane-2-Carboxylic Acid Derivatives

Topic: pKa values of 1,3-dioxane-2-carboxylic acid derivatives Content Type: An in-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1,3-dioxane-2-carboxylic acid moiety represents a unique pharmacophore in medicinal chemistry, functioning as a conformationally constrained bioisostere of

This guide provides a definitive analysis of the acidity constants (pKa) of these derivatives, distinguishing between the highly acidic C2-substituted "acetal acids" and the more stable C5-substituted isomers. It synthesizes experimental data with physical organic principles to offer actionable protocols for synthesis, stabilization, and measurement.

Theoretical Framework: Electronic and Conformational Determinants

The "Acetal Acid" Effect (C2-Substitution)

When the carboxylic acid group is attached directly to the C2 position of the 1,3-dioxane ring, it is bonded to a carbon atom simultaneously bonded to two oxygen atoms. This creates an electronic environment analogous to dimethoxyacetic acid .

-

Inductive Effect (-I): The two ring oxygens at positions 1 and 3 are highly electronegative. They exert a powerful electron-withdrawing inductive effect through the

-framework, pulling electron density away from the carboxyl carbon. This stabilizes the carboxylate anion ( -

Resonance/Anomeric Effect: While resonance usually donates electrons (destabilizing the anion), the orbital overlap in the acetal system (n

Conformational Analysis

The 1,3-dioxane ring predominantly exists in a chair conformation.[1] Substituents at C2 and C5 face distinct steric and stereoelectronic pressures.

-

C2-Carboxyl Preference: The bulky carboxylic acid group at C2 strongly prefers the equatorial orientation to avoid severe 1,3-diaxial interactions with the axial protons at C4 and C6.

-

Anomeric Conflict: While electronegative substituents at C2 often prefer the axial position due to the anomeric effect, the steric demand of the carboxyl group (

kcal/mol for COOH in cyclohexane) typically overrides this, locking the acid in the equatorial position.

Figure 1: Conformational equilibrium of 2-substituted 1,3-dioxanes. The equatorial preference of the carboxyl group is dominant due to steric bulk.

Quantitative Data: pKa Values and Structure-Acidity Relationships[2][3]

The acidity of 1,3-dioxane carboxylic acids varies drastically depending on the distance of the carboxyl group from the ring oxygens.

Table 1: Comparative pKa Values of Dioxane Acid Derivatives

| Compound Class | Structure Description | Electronic Environment | Representative pKa (Aq.) | Stability |

| C2-Carboxylic Acid | -COOH at C2 (Acetal carbon) | 1.5 – 2.0 (Est.)* | Low (Hydrolysis prone) | |

| C5-Carboxylic Acid | -COOH at C5 | 4.3 – 4.5 | High | |

| Distal Derivative | Side chain (e.g., Seratrodast) | Aliphatic chain separation | 4.7 – 4.9 | High |

| Reference | Acetic Acid | Standard Aliphatic | 4.76 | High |

| Reference | Methoxyacetic Acid | 3.57 | High | |

| Reference | Dichloroacetic Acid | 1.35 | High |

*Note: The pKa of the parent 1,3-dioxane-2-carboxylic acid is estimated based on the acyclic analog dimethoxyacetic acid due to the rapid hydrolysis of the cyclic acetal acid in water.

Analysis of the Data

-

The C2-Acid (pKa ~1.7): This compound is a "strong" weak acid. The proximity of two oxygen atoms lowers the pKa by nearly 3 units compared to acetic acid. This is critical for drug design: at physiological pH (7.4), this acid will be >99.99% ionized (anionic), affecting membrane permeability.

-

The C5-Acid (pKa ~4.4): Here, the oxygens are separated from the carboxyl carbon by two bonds (C-C-O). The inductive effect fades rapidly with distance (

), resulting in a pKa only slightly lower than typical fatty acids.

Experimental Protocols

Synthesis of 1,3-Dioxane-2-Carboxylic Acid Derivatives

Direct condensation of glyoxylic acid with 1,3-propanediol often fails due to polymerization or hydrolysis. The Orthoester Exchange Method is the gold standard.

Protocol:

-

Reagents: 1,3-Propanediol (1.1 eq), Ethyl diethoxyacetate (1.0 eq), p-Toluenesulfonic acid (catalytic, 0.05 eq).

-

Solvent: Benzene or Toluene (anhydrous).

-

Apparatus: Dean-Stark trap to remove ethanol azeotropically.

-

Procedure: Reflux until theoretical ethanol volume is collected. Neutralize catalyst with

before workup to prevent acetal cleavage. -

Hydrolysis: Saponify the ester using LiOH in THF/Water at 0°C. Crucial: Do not use strong acid for acidification; use controlled titration to pH 3.0 and extract immediately.

Measurement of pKa for Unstable Acetal Acids

Standard potentiometric titration in water is risky because the acidic medium required to start the titration (pH < 2) catalyzes ring opening (hydrolysis to aldehyde).

Recommended Method: NMR-Controlled Titration This method allows real-time monitoring of structural integrity during pKa measurement.

Step-by-Step Workflow:

-

Solvent: Prepare a buffer series in

or use a mixed solvent ( -

Internal Standard: Use Imidazole (pKa ~7.0) or Maleic acid (pKa ~1.9) as a chemical shift reference.

-

Acquisition:

-

Dissolve substrate (5 mM) in

. -

Adjust pH (measured via glass electrode corrected for deuterium isotope effect:

). -

Record

or

-

-

Analysis: Track the chemical shift of the C2-proton or Carboxyl-carbon.

-

Calculation: Fit the chemical shift (

) vs. pH data to the Henderson-Hasselbalch equation:

Figure 2: Decision tree for pKa measurement workflow prioritizing compound stability.

Applications in Drug Design

Understanding the pKa of these derivatives is vital for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties:

-

Solubility: The C2-acid derivatives are highly soluble at physiological pH due to complete ionization (pKa ~1.7 vs pH 7.4).

-

Prodrug Strategy: Because the C2-acid is prone to hydrolysis in the acidic stomach (pH 1-2), these compounds are often administered as esters or bioisosteres (e.g., oxazoles) to survive gastric transit.

-

Seratrodast (Bronica): A thromboxane A2 receptor antagonist. It utilizes a 1,3-dioxane ring as a scaffold but places the carboxylic acid on a heptanoic acid side chain. This design choice avoids the instability of the C2-acid while leveraging the dioxane ring for conformational rigidity.

References

-

National Institute of Standards and Technology (NIST). (2025). Acetic acid, dimethoxy-, methyl ester Properties. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Data. (2017). Bordwell pKa Table (Acidity in Water and DMSO).[2] Retrieved from [Link]

-

Science of Synthesis. (2025). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme Connect. Retrieved from [Link]

-

PubChem. (2025).[3] 1,3-Dioxolane-2-carboxylic acid (CID 355326). National Library of Medicine. Retrieved from [Link]

Sources

The Strategic Choice in Scaffolding: A Comparative Analysis of 1,3-Dioxane and 1,3-Dioxolane Carboxylic Acids

An In-depth Technical Guide for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the intricate landscape of medicinal chemistry, the selection of a molecular scaffold is a critical decision that profoundly influences a drug candidate's conformational rigidity, physicochemical properties, and metabolic fate. Among the heterocyclic systems, cyclic acetals, particularly 1,3-dioxanes and 1,3-dioxolanes, have emerged as versatile and valuable motifs.[1] The incorporation of a carboxylic acid functionality onto these rings introduces a key interaction point for biological targets, yet the fundamental differences between the six-membered dioxane and the five-membered dioxolane ring systems are often nuanced and warrant a deeper exploration. This technical guide provides a comprehensive analysis of these two scaffolds, offering field-proven insights into their structural disparities, synthetic accessibility, and strategic application in drug discovery for researchers, scientists, and drug development professionals.

Core Structural and Conformational Dichotomy

The primary distinction between 1,3-dioxane and 1,3-dioxolane frameworks lies in their ring size, which dictates their conformational behavior and, consequently, the spatial presentation of substituents.

The 1,3-Dioxane Ring: A Rigid Conformational Anchor

The six-membered 1,3-dioxane ring preferentially adopts a stable chair conformation, analogous to cyclohexane.[2] This conformational preference is a direct consequence of minimizing torsional and steric strain. The presence of two shorter C-O bonds compared to C-C bonds (1.43 Å vs. 1.54 Å) results in a slightly puckered and less flexible chair than cyclohexane, with more pronounced diaxial interactions.[2]

Substituents on the dioxane ring can occupy either axial or equatorial positions. Due to unfavorable 1,3-diaxial steric interactions, substituents, including the carboxylic acid group, have a strong thermodynamic preference for the more stable equatorial orientation.[3][4] This conformational rigidity is a powerful tool in drug design, as it allows for the precise and predictable positioning of pharmacophoric elements in three-dimensional space, which can be crucial for optimizing ligand-receptor interactions.

The 1,3-Dioxolane Ring: A Flexible Scaffold

In contrast, the five-membered 1,3-dioxolane ring is non-planar and significantly more flexible.[5] It does not have a single low-energy conformation but rather exists as a dynamic equilibrium of various "envelope" and "twist" forms, with low energy barriers to interconversion. This conformational flexibility means that substituents on a dioxolane ring can sample a wider range of spatial orientations. While this can be advantageous for exploring a broader conformational space to find an optimal binding mode, it can also come at an entropic cost upon binding to a biological target. The 1,3-dioxolane framework is a key structural motif in numerous pharmacologically active molecules, including antiviral and antifungal agents.[1][5]

Caption: Conformational preferences of dioxane vs. dioxolane rings.

Synthesis of Carboxylic Acid Derivatives: Pathways and Protocols

The synthesis of these compounds typically involves the acid-catalyzed acetalization of a diol with a carbonyl compound that either contains or can be converted into a carboxylic acid.[6]

Synthesis of 1,3-Dioxane Carboxylic Acids

A common and efficient route involves the reaction of a substituted 1,3-diol with a ketone or aldehyde. A prime example is the synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, a key monomer for biodegradable dendrimers, from 2,2-bis(hydroxymethyl)propionic acid (bis-MPA).[4]

Caption: Synthesis of a 1,3-dioxane carboxylic acid derivative.

Exemplary Protocol: Synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid [4]

-

Reaction Setup: To a solution of 2,2-bis(hydroxymethyl)propionic acid (1.0 eq) in acetone (acting as both reactant and solvent), add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).

-

Reaction Execution: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by TLC or GC-MS. Water is generated during the reaction and can be removed using a Dean-Stark apparatus to drive the equilibrium towards the product.

-

Work-up and Purification: After cooling, neutralize the catalyst with a mild base (e.g., triethylamine). Remove the excess acetone under reduced pressure. The resulting residue can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Causality: The use of an acid catalyst is essential to protonate the carbonyl oxygen of acetone, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol's hydroxyl groups. Removing water is critical as the reaction is reversible.

Synthesis of 1,3-Dioxolane Carboxylic Acids

These derivatives are often prepared from 1,2-diols. A notable strategy involves the reaction of glycerin with an aldehyde or ketone to form a mixture of 4-hydroxymethyl-1,3-dioxolane and 5-hydroxy-1,3-dioxane isomers.[7] The primary alcohol of the 4-hydroxymethyl-1,3-dioxolane can then be selectively oxidized to the carboxylic acid.

Exemplary Protocol: Selective Oxidation to a 1,3-Dioxolane-4-carboxylic Acid Salt [7]

-

Reaction Setup: Prepare an aqueous solution of the isomer mixture (e.g., glycerin formal) containing 4-hydroxymethyl-1,3-dioxolane. Add a platinum metal catalyst (e.g., platinum on carbon).

-

pH Adjustment: Adjust the pH of the mixture to the alkaline range (pH 7-14) using an aqueous solution of a base (e.g., NaOH).

-

Oxidation: Heat the reaction mixture to 50-100 °C and introduce an oxidizing agent, such as air or pure oxygen, while stirring vigorously.

-

Monitoring and Work-up: Monitor the reaction progress by titrating aliquots to determine the amount of carboxylic acid formed.[7] Once the reaction is complete, filter off the catalyst. The unreacted 5-hydroxy-1,3-dioxane can be removed by extraction with a suitable organic solvent.

-

Isolation: The aqueous solution containing the 1,3-dioxolane-4-carboxylic acid salt can be used directly or the salt can be isolated, for instance, by crystallization.[7]

Causality: The selective oxidation of the primary alcohol in the presence of the secondary alcohol (in the dioxane isomer) is achieved under these specific catalytic conditions. The alkaline pH is crucial for the reaction mechanism on the platinum catalyst surface.

Comparative Physicochemical Properties

The structural differences between the two rings directly translate into distinct physicochemical properties, which are of paramount importance for drug development.

| Property | 1,3-Dioxane Carboxylic Acid | 1,3-Dioxolane Carboxylic Acid | Rationale & Implication in Drug Design |

| Conformational Rigidity | High (Prefers chair form) | Low (Flexible envelope/twist) | Dioxane: Useful for locking in an active conformation, reducing entropic penalty upon binding. Dioxolane: Allows for more conformational sampling, potentially adapting to different binding pockets. |

| Kinetic Stability (Acid Hydrolysis) | More Stable | Less Stable | The higher stability of the six-membered ring acetal is well-documented.[2][6] This is critical for oral drug stability in the stomach and can be exploited for designing acid-labile prodrugs using the dioxolane scaffold. |

| Lipophilicity (LogP) | Generally higher | Generally lower | The more compact and flexible dioxolane may have different solvation properties. This parameter is highly dependent on other substituents but provides a baseline for modulation. |

| Acidity (pKa) | Varies with substitution | Varies with substitution | The pKa of the carboxylic acid is influenced by the inductive effects of the ring oxygens and the overall molecular geometry. This is a key parameter for tuning solubility and target interaction (e.g., with basic residues like arginine or lysine). |

Strategic Applications in Drug Discovery

The choice between a dioxane and a dioxolane carboxylic acid is a strategic one, aimed at fine-tuning a molecule's pharmacological and pharmacokinetic profile.

Scaffolds for Modulating Biological Activity

These heterocycles serve as excellent scaffolds for constructing molecules with diverse biological activities. Research has shown that both 1,3-dioxolane and 1,3-dioxane derivatives can act as effective modulators to overcome multidrug resistance (MDR) in cancer cells, a phenomenon often linked to the overexpression of P-glycoprotein.[8] The specific geometry and properties of the ring system, combined with the attached linkers and basic moieties, are crucial for this activity.[8] Furthermore, substituted 1,3-dioxanes have been systematically investigated as ligands for σ₁ and NMDA receptors, where the rigid ring structure is key to achieving receptor selectivity and affinity.[9]

Carboxylic Acid Bioisosteres

In drug design, the carboxylic acid group is a common pharmacophore but can lead to poor membrane permeability and rapid metabolism, limiting oral bioavailability.[10][11] Bioisosteric replacement is a strategy to mitigate these issues.[12] Incorporating the carboxylic acid onto a dioxane or dioxolane ring can be viewed as a form of non-classical bioisosterism. The heterocyclic core modulates the acidity (pKa) and, more importantly, the spatial positioning of the carboxyl group relative to the rest of the molecule. This can lead to improved pharmacokinetic profiles while maintaining the crucial electrostatic interactions with the biological target.[10]

Caption: Role of dioxane/dioxolane carboxylic acids in lead optimization.

Conclusion

The 1,3-dioxane and 1,3-dioxolane carboxylic acids, while chemically related, offer distinct advantages and disadvantages in the context of drug design. The 1,3-dioxane is a conformationally restricted scaffold that provides stability and precise spatial control over substituents, making it ideal for optimizing interactions with well-defined binding sites. Conversely, the 1,3-dioxolane offers greater conformational flexibility and lower hydrolytic stability, which can be leveraged for broader target exploration or the design of environment-sensitive prodrugs. A thorough understanding of these differences in structure, stability, and synthesis is essential for medicinal chemists to make informed, strategic decisions, ultimately enabling the rational design of safer and more effective therapeutics.

References

- US8263788B2 - Method for the production of 1,3-dioxolane-2-ones and carboxylic acid esters by means of transacylation in basic reaction conditions.

- US4745200A - Method of producing salts of 1,3-dioxolane-4-carboxylic acids and method of using same.

-

Synthesis and Physico-chemical Properties of Dioxolane Nucleoside Analogues . (1992, January). ChemInform. ResearchGate. [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. [Link]

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds . (2012). Molecules. PMC. [Link]

-

Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals . (2007). Science of Synthesis. [Link]

-

1,3-Dioxolane | C3H6O2 - PubChem. [Link]

-

Synthesis of 1,3-dioxolanes - Organic Chemistry Portal. [Link]

-

SYNTHESIS AND STEREOCHEMISTRY OF SOME NEW 1,3-DIOXANE DERIVATIVES OBTAINED FROM 1,3-BENZENEDICARBOXALDEHYDE . (2000). Revue Roumaine de Chimie. ResearchGate. [Link]

-

Chemical Properties of 1,3-Dioxolane (CAS 646-06-0) - Cheméo. [Link]

-

An efficient synthesis of 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-diones) . (2017). Heterocycles. [Link]

-

2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride . (2006). Acta Crystallographica Section C. IUCr Journals. [Link]

-

Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry . Silver Fern Chemical. [Link]

-

The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review) . (2024). Molecules. [Link]

-

Chemical Properties of 1,3-Dioxane (CAS 505-22-6) - Cheméo. [Link]

-

Dioxolane vs Dioxane: Key Differences, Properties, Production Process, and Industrial Applications . (2023, June 25). SLAC. [Link]

-

Stereochemistry Studies of Some 1,3-dioxane Derivatives by Differential Mass Spectrometry and Computational Chemistry . (2011). ResearchGate. [Link]

-

Comparative Conformational Analysis of 1,3-Dioxane and 1,3-Dithiane . (2010). Russian Journal of Organic Chemistry. ResearchGate. [Link]

-

1,3-Dioxane - Wikipedia. [Link]

-

Examples of 1,3‐dioxolanes derivatives in bioactive drugs . ResearchGate. [Link]

-

physical properties of 1, 3-Dioxan series . ResearchGate. [Link]

-

Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure . (2019). Molecules. MDPI. [Link]

-

New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance . (2007, March 15). Bioorganic & Medicinal Chemistry. PubMed. [Link]

-

From 1,3-dioxanes to 1,3-diols and potential application in drug synthesis . ResearchGate. [Link]

-

A novel isostere to replace the carboxylic acid functional group in pharmaceuticals and other compounds . (2020, March 19). University of Pennsylvania. [Link]

-

Recent developments in the practical application of novel carboxylic acid bioisosteres . (2018). Pharmaceutical Patent Analyst. [Link]

Sources

- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 7. US4745200A - Method of producing salts of 1,3-dioxolane-4-carboxylic acids and method of using same - Google Patents [patents.google.com]

- 8. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Technology - A novel isostere to replace the carboxylic acid functional group in pharmaceuticals and other compounds [upenn.technologypublisher.com]

- 11. DSpace [cora.ucc.ie]

- 12. drughunter.com [drughunter.com]

A Senior Application Scientist's Guide to the Safe Handling of 1,3-Dioxane-2-carboxylic acid ethyl ester

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical analysis of the safety profile and handling requirements for 1,3-Dioxane-2-carboxylic acid ethyl ester (CAS: 90392-05-5). Moving beyond a standard Safety Data Sheet (SDS), this guide synthesizes available data with established chemical principles to offer a practical framework for risk mitigation in a laboratory setting. The focus is on the causality behind safety protocols, ensuring a self-validating system of safe practice for professionals in research and development.

Chemical Identity and Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is paramount to anticipating its behavior and implementing appropriate safety controls. 1,3-Dioxane-2-carboxylic acid ethyl ester is a cyclic acetal and an ethyl ester.

Caption: GHS Hazard classification summary.

Interpreting the Hazards

-

H319 - Causes serious eye irritation: The ester functional group and the overall polarity of the molecule mean that upon contact with the mucous membranes of the eye, it can cause significant, potentially damaging, inflammation. This is a non-negotiable risk requiring stringent eye protection.

-

H317 - May cause an allergic skin reaction: This indicates the compound is a skin sensitizer. The implication for laboratory personnel is significant; initial exposures may show no effect, but subsequent contact can trigger a delayed-type hypersensitivity reaction (Type IV). This necessitates a "no-touch" policy, achievable only through consistent and correct use of personal protective equipment.

Inherent Risk from Analogous Structures: Peroxide Formation

While not explicitly listed in the available SDS, the 1,3-dioxane core structure belongs to the class of cyclic ethers. It is a well-established principle in organic chemistry that ethers, particularly cyclic ones, can form explosive peroxides upon exposure to oxygen, especially when initiated by light or heat. [1][2] Causality: The mechanism involves free-radical abstraction of a hydrogen atom from a carbon adjacent to an ether oxygen, followed by reaction with atmospheric oxygen. The resulting hydroperoxides can be highly unstable and may detonate upon shock, friction, or heating. Given this inherent risk, it is prudent to treat 1,3-Dioxane-2-carboxylic acid ethyl ester as a potential peroxide-former.

Protocols for Safe Handling and Personal Protection

A multi-layered approach, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for mitigating the identified risks.

Protocol 1: Engineering Controls & Workspace Setup

-

Primary Containment: All weighing and manipulations of the solid compound or its solutions must be conducted within a certified chemical fume hood.

-

Ventilation: The fume hood provides critical protection against the inhalation of fine particulates and prevents the accumulation of potentially flammable vapors if the compound is dissolved in a volatile solvent.

-

Safety Equipment: Ensure a safety shower and an eyewash station are immediately accessible and have been recently tested. [3] Rationale: Engineering controls are the most reliable form of protection as they are designed to isolate the hazard from the operator. A fume hood is non-negotiable due to the sensitization risk and the prudent assumption of potential peroxide formation.

Protocol 2: Personal Protective Equipment (PPE) Workflow

This workflow ensures a conscious, risk-based selection of PPE for handling the compound.

Caption: Decision workflow for selecting appropriate PPE.

Scientific Principle: The selection of PPE is dictated by the specific hazards. For an H319 compound, safety glasses are insufficient; chemical splash goggles are required to form a seal around the eyes. [4]For a skin sensitizer (H317), glove selection is critical. Nitrile provides good general chemical resistance, but for prolonged tasks, consulting a manufacturer's compatibility chart is a self-validating step.

Emergency Procedures and First Aid

Immediate and correct response to an exposure is critical to minimizing harm.

Table 3: First-Aid Measures

| Exposure Route | Protocol | Source |

|---|---|---|

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][6] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with soap and plenty of water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention. | [5][6] |

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. If symptoms occur, get medical attention. | [5][6] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if you feel unwell. | [6][7]|

Protocol 3: Small-Scale Laboratory Spill Response

-

Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside the fume hood, evacuate the lab.

-

Contain: Ensure the fume hood is operational. Use an inert absorbent material (e.g., sand, vermiculite) to dike the spill and prevent it from spreading. [3]3. Absorb & Collect: Gently cover and absorb the material. Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container. [1]4. Decontaminate: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

-

Report: Report the incident to the lab manager and Environmental Health & Safety (EHS) department.

Storage and Disposal Best Practices

Proper storage is key to maintaining chemical integrity and preventing the formation of hazards over time.

Protocol 4: Long-Term Storage and Peroxide Management

-

Container Labeling: Upon receipt, label the container with the date it was received and the date it was first opened. This is a critical administrative control for tracking potential peroxide formation. [2]2. Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area, away from light, heat, and sources of ignition. [5]Storage under an inert atmosphere (e.g., nitrogen or argon) is a best practice for oxygen-sensitive compounds.

-

Peroxide Testing: For containers that have been opened and stored for more than 12 months, it is imperative to test for the presence of peroxides before use. Commercially available peroxide test strips can be used.

-

Handling Suspected Peroxides: If visual inspection reveals crystallization around the cap or solids within the container of a normally liquid/solid compound, do not move the container. [2]This may indicate significant peroxide formation. Contact your institution's EHS department immediately for emergency disposal.

Disposal: All waste material, including contaminated absorbents and the first rinse of empty containers, must be disposed of as hazardous waste through an approved service. [2][5]Never discharge chemical waste into drains or dispose of it in regular trash. [2]

References

-

PubChem. 1,3-Dioxane-2-carboxylic acid ethyl ester. National Center for Biotechnology Information. [Link]

- Generic Safety Data Sheet.SAFETY DATA SHEET based on analogous compounds.

-

Chemcia Scientific. MATERIAL SAFETY DATA SHEET.[Link]

- Generic Safety Data Sheet.SAFETY DATA SHEET for 1,3-Dioxane.

-

PubChem. Ethyl 1,3-dioxolane-2-carboxylate. National Center for Biotechnology Information. [Link]

-

KamulinBiotech. Materials Safety Data Sheet.[Link]

-

Cheméo. 1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester.[Link]

-

Synthonix. 1,3-Dioxane-2-carboxylic acid ethyl ester - [D10084].[Link]

-

Loba Chemie. 1,3-DIOXOLANE FOR SYNTHESIS Safety Data Sheet.[Link]

-

US EPA. 1,3-Dioxane-5-carboxylic acid, 2,5-diethyl- Properties. U.S. Environmental Protection Agency. [Link]

-

Molbase. Ethyl 1,3-dithiane-2-carboxylate | 20462-00-4.[Link]

-

US EPA. 1,3-Dioxolane-2-acetic acid, 2-methyl-.alpha.-pentyl-, ethyl ester - Hazard. U.S. Environmental Protection Agency. [Link]

-

PubChem. 1,3-Dioxane-2-acetic acid, 2,5,5-trimethyl-, ethyl ester. National Center for Biotechnology Information. [Link]

-

Dartmouth College. Hazardous Waste Disposal Guide.[Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 3. lobachemie.com [lobachemie.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. fishersci.com [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. ruixibiotech.com [ruixibiotech.com]

A Technical Guide to 1,3-Dioxane-2-Carboxylic Acid Building Blocks for Researchers and Drug Development Professionals

Introduction: The Strategic Value of the 1,3-Dioxane-2-Carboxylic Acid Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The 1,3-dioxane-2-carboxylic acid scaffold and its derivatives have emerged as a class of compounds with significant potential, offering a unique combination of structural rigidity, stereochemical complexity, and synthetic versatility. The 1,3-dioxane ring, a six-membered cyclic acetal, serves as a stable yet cleavable protecting group for 1,3-diols and carbonyl functionalities.[1] More importantly, when functionalized with a carboxylic acid or its ester equivalent at the 2-position, it becomes a valuable building block for introducing constrained motifs into drug candidates. This can lead to improved binding affinity, enhanced metabolic stability, and favorable pharmacokinetic profiles. This guide provides an in-depth overview of the commercial availability of these building blocks, their synthesis, and key synthetic manipulations for their effective utilization in research and development.

Commercial Availability of 1,3-Dioxane-2-Carboxylic Acid Building Blocks

| Supplier | Product Name | CAS Number | Purity | Notes |

| Synthonix | 1,3-Dioxane-2-carboxylic acid ethyl ester | 90392-05-5 | 95+% | A primary manufacturer of this building block.[2] |

| Sigma-Aldrich | 1,3-Dioxane-2-carboxylic acid ethyl ester | 90392-05-5 | 95% | Distributed by Sigma-Aldrich, ensuring broad accessibility.[3] |

| BLD Pharm | 1,3-Dioxane-2-carboxylic acid ethyl ester | 90392-05-5 | - | Listed in their catalog, inquire for purity and availability.[4] |

In addition to the primary building block, researchers may find related structures, such as substituted dioxanes and the analogous five-membered ring system, 1,3-dioxolanes, to be of interest. For instance, 2-methyl-1,3-dioxolane-2-carboxylic acid is available from suppliers like CP Lab Safety [5] and Sigma-Aldrich [6], offering a different steric and electronic profile.

Synthetic Strategies: Accessing and Modifying 1,3-Dioxane-2-Carboxylic Acid Scaffolds

The true utility of these building blocks lies in their synthetic accessibility and the diverse transformations they can undergo. The following section details key experimental protocols, grounded in established chemical principles.

Workflow for Utilizing 1,3-Dioxane-2-Carboxylic Acid Building Blocks

Caption: Synthetic workflow from the commercial ester.

Protocol 1: Synthesis of 1,3-Dioxane-2-Carboxylic Acid via Ester Hydrolysis

The conversion of the commercially available ethyl ester to the free carboxylic acid is a crucial first step for many synthetic applications. Given the potential for steric hindrance around the ester moiety, a robust hydrolysis method is required. Standard saponification conditions may be sluggish; therefore, a non-aqueous, base-promoted approach is often more effective.[7]

Principle: The mechanism involves the nucleophilic attack of a hydroxide or a related nucleophile on the carbonyl carbon of the ester. In a non-aqueous environment with a strong base, the reaction equilibrium is strongly shifted towards the carboxylate salt, which upon acidic workup yields the desired carboxylic acid. The use of a less-hindered base in a suitable organic solvent can overcome the steric hindrance.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 1,3-dioxane-2-carboxylate (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) in a 9:1 ratio (v/v) to a final concentration of approximately 0.1 M.

-

Addition of Base: To the stirred solution at room temperature, add a methanolic solution of sodium hydroxide (3.0 eq, e.g., 3 N solution).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, carefully neutralize the reaction mixture with an aqueous solution of hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 2-3.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1,3-dioxane-2-carboxylic acid.

-

Purification: If necessary, the crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Amide Coupling of 1,3-Dioxane-2-Carboxylic Acid

The formation of an amide bond is a cornerstone of medicinal chemistry. The newly synthesized 1,3-dioxane-2-carboxylic acid can be readily coupled with a wide range of amines using standard peptide coupling reagents.

Principle: The carboxylic acid is activated by a coupling reagent to form a highly reactive intermediate (e.g., an active ester or an acyl-uronium species). This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the stable amide bond. The addition of a non-nucleophilic base is often required to neutralize any acid generated during the reaction and to deprotonate the amine salt if it is used as such.

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 1,3-dioxane-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq), a coupling reagent such as HATU (1.1 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, dilute the mixture with the reaction solvent and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

The 1,3-Dioxane Moiety as a Bioisostere

The carboxylic acid functional group is prevalent in many bioactive molecules. However, it can present challenges such as poor membrane permeability and metabolic instability.[8] The 1,3-dioxane-2-carboxylic acid scaffold can be considered a bioisosteric replacement for other functionalities, or the dioxane ring itself can act as a surrogate for other cyclic systems, offering a unique conformational constraint. This strategic replacement can lead to improved drug-like properties.

Conclusion

The 1,3-dioxane-2-carboxylic acid framework represents a valuable and versatile class of building blocks for drug discovery and development. While the parent acid is not directly available commercially, its ethyl ester provides a convenient and stable entry point into this chemical space. The synthetic protocols outlined in this guide, from the robust hydrolysis of the commercially available ester to standard amide coupling reactions, provide researchers with the necessary tools to effectively incorporate this scaffold into their synthetic campaigns. The unique structural and stereochemical features of these building blocks, coupled with their potential as bioisosteres, make them a compelling choice for the design of next-generation therapeutics.

References

-

A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Scite.ai. [Link]

-

1,3-Dioxane-2-carboxylic acid ethyl ester - [D10084]. Synthonix. [Link]

-

Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

-

A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures | The Journal of Organic Chemistry. ACS Publications. [Link]

-

2-Methyl-1, 3-dioxolane-2-carboxylic acid, 1 gram, Reagent Grade. CP Lab Safety. [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

- US5350872A - Process for the preparation of carboxylic acids and derivatives of them.

-

1,3-Dioxolane-2-carboxylic acid, 2-methyl-, (5-nitrofurfurylidene)hydrazide. BioHippo. [Link]

- US8263788B2 - Method for the production of 1,3-dioxolane-2-ones and carboxylic acid esters by means of transacylation in basic reaction conditions.

-

1,3-Dioxanes, 1,3-Dioxolanes | PDF | Aldehyde | Chemical Reactions. Scribd. [Link]

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

-

An efficient synthesis of 1,3-dioxane-4,6-diones. Heterocyclic Letters. [Link]

-

21.4: Synthesis of Carboxylic Acids. Chemistry LibreTexts. [Link]

-

Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. [Link]

-

Synthesis of Carboxylic Acids. University of Minnesota. [Link]

-

Ester to Acid - Common Conditions. Organic Chemistry Data. [Link]

-

Synthesis of 1,2- and 1,3-Dicarboxylic Acids via Pd(II)-Catalyzed Carboxylation of Aryl and Vinyl C−H Bonds | Journal of the American Chemical Society. ACS Publications. [Link]

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC. [Link]

-

Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane ... PMC. [Link]

- EP0247472B1 - Process for the preparation of carboxylic acid derivatives.

-

hydrolysis of esters. Chemguide. [Link]

-

Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme Chemistry. [Link]

-

4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS | 1122-58-3. Molychem. [Link]

-

Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Publication Corporation. [Link]

-

4-(Dimethylamino)pyridine (DMAP), 25 g, CAS No. 1122-58-3 | Coupling Reagents. Carl ROTH. [Link]

-

Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. PMC. [Link]

- WO2014033466A1 - Method and compositions for removing acid-labile protecting groups.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Synthonix, Inc > Synthons > 90392-05-5 | 1,3-Dioxane-2-carboxylic acid ethyl ester [synthonix.com]

- 3. 1,3-Dioxane-2-carboxylic acid ethyl ester | 90392-05-5 [sigmaaldrich.com]

- 4. 90392-05-5|1,3-Dioxane-2-carboxylic acid ethyl ester|BLD Pharm [bldpharm.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 2-Methyl-1,3-dioxolane-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Acetalization protocols for 1,3-dioxane-2-carboxylic acid synthesis

Application Notes & Protocols

Topic: Acetalization Protocols for the Synthesis of 1,3-Dioxane-2-Carboxylic Acid

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,3-Dioxane-2-Carboxylic Acid Scaffold

The 1,3-dioxane framework is a cornerstone in modern organic synthesis, serving both as a crucial protecting group for 1,3-diols and as a conformational anchor in the design of complex molecules.[1][2] When functionalized with a carboxylic acid at the C2 position, the resulting 1,3-dioxane-2-carboxylic acid and its derivatives become versatile intermediates. These structures are found in biologically active compounds and are pivotal in the synthesis of pharmaceuticals and natural products.[3][4][5][6] Their utility stems from the inherent stability of the cyclic acetal under basic, oxidative, and reductive conditions, coupled with its predictable lability towards acid-catalyzed hydrolysis.[1][7]

This guide provides an in-depth exploration of the synthesis of 1,3-dioxane-2-carboxylic acid through acetalization. It moves beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights into catalyst selection, reaction control, and troubleshooting. The protocols described herein are designed to be self-validating, providing a robust foundation for researchers in drug discovery and chemical development.

Pillar 1: The Mechanistic Rationale of Acetalization

The formation of a 1,3-dioxane is a classic example of cyclic acetalization, involving the acid-catalyzed condensation of a 1,3-diol with a carbonyl compound.[1][2] In the context of our target molecule, the carbonyl component is glyoxylic acid or a suitable derivative. The reaction is a reversible equilibrium, and a comprehensive understanding of its mechanism is paramount for optimizing product yield.[8][9]

The generally accepted mechanism proceeds through the following key steps:

-

Carbonyl Activation: The acid catalyst (H⁺) protonates the carbonyl oxygen of the glyoxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Initial Nucleophilic Attack: A terminal hydroxyl group of the 1,3-diol acts as a nucleophile, attacking the activated carbonyl carbon.

-

Hemiacetal Formation: Deprotonation of the attacking oxygen results in the formation of a neutral hemiacetal intermediate.[9]

-

Formation of an Oxocarbenium Ion: The newly formed hydroxyl group on the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O). The departure of water generates a highly reactive, resonance-stabilized oxocarbenium ion.

-

Intramolecular Cyclization: The second hydroxyl group of the diol backbone performs an intramolecular nucleophilic attack on the oxocarbenium carbon. This is an entropically favored 6-endo-trig cyclization, leading to the formation of the 1,3-dioxane ring.[8]

-

Regeneration of Catalyst: Deprotonation of the final oxonium ion regenerates the acid catalyst and yields the neutral 1,3-dioxane product.

Because water is a product of this equilibrium, its effective removal is critical to drive the reaction to completion in accordance with Le Châtelier's principle.[2][9]

Caption: General mechanism for acid-catalyzed 1,3-dioxane formation.

Pillar 2: Experimental Protocols & Strategic Execution

The successful synthesis of 1,3-dioxane-2-carboxylic acid hinges on the careful selection of reagents, catalysts, and reaction conditions. Below are two primary protocols, each with distinct advantages.

Protocol 1: Direct Condensation of 1,3-Propanediol with Glyoxylic Acid

This method is the most atom-economical approach, directly combining the core reactants. Its success is highly dependent on the choice of acid catalyst and an effective method for water removal.

Workflow Overview

Caption: Experimental workflow for direct acetalization.

Materials & Reagents

-

1,3-Propanediol (1.0 equiv)

-

Glyoxylic Acid Monohydrate (1.1 equiv)

-

Acid Catalyst (0.02-0.05 equiv, see Table 1)

-

Anhydrous Toluene or Benzene

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Equipment

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Methodology

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried.

-

Charging the Flask: To the flask, add 1,3-propanediol (1.0 equiv), glyoxylic acid monohydrate (1.1 equiv), and a sufficient volume of toluene to ensure proper stirring (approx. 0.2-0.5 M concentration).

-

Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.05 equiv).

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected and TLC or GC-MS analysis indicates the consumption of the limiting reagent.

-

Quenching and Work-up: Cool the reaction mixture to room temperature. Carefully quench by adding saturated NaHCO₃ solution to neutralize the acid catalyst. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by silica gel column chromatography or recrystallization to yield the pure 1,3-dioxane-2-carboxylic acid.

Protocol 2: Acetalization with Ethyl Glyoxylate followed by Saponification

This two-step approach can be advantageous when dealing with substrates that are sensitive to the conditions of direct condensation with a free carboxylic acid. The intermediate ester is often easier to purify.

Step 2A: Acetalization with Ethyl Glyoxylate

-

Procedure: Follow the steps outlined in Protocol 1, but substitute Glyoxylic Acid Monohydrate with Ethyl Glyoxylate (typically available as a solution in toluene). The product of this reaction is ethyl 1,3-dioxane-2-carboxylate.[10]

-

Expert Insight: This method avoids potential side reactions associated with the free carboxylic acid group and can sometimes lead to cleaner reactions and higher yields of the protected intermediate.

Step 2B: Saponification to the Carboxylic Acid

-

Dissolution: Dissolve the purified ethyl 1,3-dioxane-2-carboxylate (1.0 equiv) from Step 2A in a mixture of ethanol or THF and water.

-

Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 equiv) and stir the mixture at room temperature until TLC analysis confirms the disappearance of the starting ester.

-

Acidification: Cool the mixture in an ice bath and carefully acidify to pH ~2-3 with cold 1 M HCl.

-

Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

Pillar 3: Data-Driven Decision Making

The choice of catalyst is a critical parameter that influences reaction rate, yield, and compatibility with other functional groups. While traditional Brønsted acids are effective, modern Lewis acid catalysts offer milder conditions and enhanced chemoselectivity.[2][11]

Table 1: Comparison of Catalytic Systems for 1,3-Dioxane Formation

| Catalyst | Type | Typical Loading (mol%) | Reaction Conditions | Advantages | Potential Drawbacks |

| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid | 2-5 | Toluene, reflux with Dean-Stark | Inexpensive, effective, widely used.[2] | Harshly acidic, may not tolerate acid-sensitive groups.[11] |

| Sulfuric Acid (H₂SO₄) | Brønsted Acid | 1-5 | Aprotic solvent, often with water removal | Very strong acid, fast reaction rates. | Highly corrosive, can cause charring and side reactions. |

| Zirconium(IV) chloride (ZrCl₄) | Lewis Acid | 5-10 | CH₂Cl₂, room temp | Highly efficient, chemoselective, mild conditions.[2] | Moisture-sensitive, requires anhydrous conditions. |

| Erbium(III) triflate (Er(OTf)₃) | Lewis Acid | 1-5 | Wet nitromethane, room temp | Gentle Lewis acid, tolerates some water. | Expensive catalyst. |

| Iodine (I₂) | Lewis Acid | 5-10 | Aprotic solvent, neutral conditions | Mild, effective for acid-sensitive substrates.[2] | Can be volatile, potential for staining. |

| Montmorillonite K10 | Solid Acid | by weight | Toluene, reflux with Dean-Stark | Heterogeneous, easily filtered off, reusable.[3] | Can have lower activity than homogeneous catalysts. |